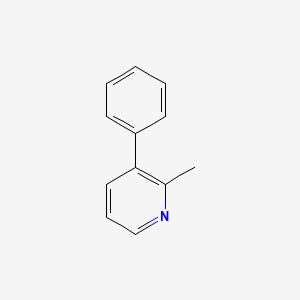

2-Methyl-3-phenylpyridine

描述

2-Methyl-3-phenylpyridine is an organic compound with the molecular formula C12H11N It is a derivative of pyridine, characterized by a methyl group at the second position and a phenyl group at the third position of the pyridine ring

Synthetic Routes and Reaction Conditions:

Lithium-Bromobenzene Reaction: One common method involves the reaction of bromobenzene with lithium in dry ether, followed by the addition of pyridine in dry toluene.

Flow Synthesis: Another method involves the α-methylation of pyridines using a continuous flow setup.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimizations for yield, safety, and cost-effectiveness. The continuous flow method is particularly favored in industrial settings due to its efficiency and reduced environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or hydrocarbons.

Substitution: Formation of nitro or halogenated derivatives.

科学研究应用

Chemical Properties and Structure

Chemical Formula : C₁₂H₁₁N

Molecular Weight : 169.22 g/mol

IUPAC Name : 2-methyl-3-phenylpyridine

CAS Number : 3256-89-1

The compound features a methyl group at the second position and a phenyl group at the third position of the pyridine ring, which influences its chemical reactivity and biological interactions.

Chemistry

MPhP serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Heterocycles : MPhP is used as an intermediate in synthesizing more complex heterocyclic compounds.

- Ligand in Coordination Chemistry : It acts as a ligand for transition metals, facilitating various catalytic processes.

Table 1: Synthetic Routes for MPhP

| Method | Description |

|---|---|

| Lithium-Bromobenzene Reaction | Reaction of bromobenzene with lithium followed by pyridine addition. |

| Continuous Flow Synthesis | Utilizes a flow setup for efficient α-methylation of pyridines. |

Biology

Research into the biological activities of MPhP has identified several promising applications:

- Antimicrobial Activity : Studies have shown that MPhP exhibits significant antimicrobial properties against various bacterial strains and fungi.

- Anticancer Potential : MPhP has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Biological Activities of MPhP

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Investigated for protective effects in neurodegeneration |

Medicine

MPhP is explored as a potential pharmaceutical intermediate:

- Drug Development : Its derivatives are being studied for their therapeutic potential in treating neurodegenerative diseases and various cancers.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MPhP against several bacterial strains, demonstrating significant inhibition at various concentrations. This suggests its potential as an effective antimicrobial agent.

Anticancer Activity

Another research effort focused on the cytotoxic effects of MPhP on different cancer cell lines, revealing that it could induce apoptosis in tumor cells, thereby supporting its role as a therapeutic agent against cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of MPhP is crucial for enhancing its biological activity. Modifications to the pyridine ring can significantly affect potency against various biological targets. Derivatives with additional functional groups have shown improved anticancer and antimicrobial properties.

作用机制

The mechanism of action of 2-Methyl-3-phenylpyridine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, modulating biological processes. For instance, it may inhibit stromelysin-1 and collagenase 3, enzymes involved in the degradation of extracellular matrix proteins .

相似化合物的比较

- 3-Methyl-2-phenylpyridine

- 2-Phenylpyridine

- 3-Phenylpyridine

Comparison: 2-Methyl-3-phenylpyridine is unique due to the specific positioning of the methyl and phenyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, making it distinct from its analogs .

生物活性

2-Methyl-3-phenylpyridine (MPhP) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a methyl group at the second position and a phenyl group at the third position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 169.22 g/mol. The unique substitution pattern of MPhP influences its reactivity and biological interactions, distinguishing it from other pyridine derivatives.

Antimicrobial Properties

Research has indicated that MPhP exhibits significant antimicrobial activity. It has been investigated for its potential in combating various pathogens, including bacteria and fungi. In particular, studies have shown that MPhP can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

MPhP's anticancer properties are also noteworthy. It has been explored as a lead compound in drug development targeting neurodegenerative diseases and various cancers. The compound may act through multiple mechanisms, including the inhibition of specific enzymes involved in tumor progression.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Potential to inhibit tumor growth | |

| Neuroprotective | Investigated for protective effects in neurodegeneration |

The mechanism by which MPhP exerts its biological effects involves interaction with various molecular targets. It may inhibit enzymes such as stromelysin-1 and collagenase 3, which are crucial in extracellular matrix degradation. This inhibition can modulate biological processes related to inflammation and cancer metastasis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MPhP against several bacterial strains, demonstrating significant inhibition at various concentrations, suggesting its potential as an effective antimicrobial agent.

- Anticancer Activity : Another research effort focused on the cytotoxic effects of MPhP on different cancer cell lines, revealing that it could induce apoptosis in tumor cells, thereby supporting its role as a therapeutic agent against cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the MPhP structure can enhance its biological activity. Research indicates that specific substitutions on the pyridine ring can significantly affect its potency against various biological targets. For example, derivatives with additional functional groups have shown improved anticancer and antimicrobial properties .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-3-phenylpyridine, and how do their yields compare?

The most efficient method involves α-methylation of 3-phenylpyridine using continuous flow chemistry, achieving a 96% isolated yield . Alternative approaches include palladium-catalyzed cross-coupling or Grignard reactions, though these typically require multi-step protocols and generate lower yields. Methodological optimization (e.g., solvent selection, temperature control) is critical to minimize byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- FT-IR/Raman spectroscopy : To confirm functional groups and structural motifs (e.g., C-H bending in pyridine rings) .

- X-ray crystallography : For resolving crystal packing and bond angles .

- TGA/DSC : To assess thermal stability under varying conditions .

- NMR (¹H/¹³C) : For verifying substitution patterns and purity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and EN 143-compliant respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods to mitigate exposure to dust or vapors .

- Storage : Keep in airtight containers away from strong acids/bases to prevent hazardous reactions .

Advanced Research Questions

Q. How can the reaction mechanism of this compound synthesis via α-methylation be experimentally validated?

Mechanistic studies should combine isotopic labeling (e.g., deuterated methyl sources) with GC-MS to track methyl group transfer . Computational modeling (DFT calculations) can further elucidate transition states and regioselectivity trends .

Q. How should researchers address contradictory data in reported physicochemical properties (e.g., solubility, stability)?

Cross-validate findings using orthogonal methods:

- HPLC : Compare retention times under standardized conditions.

- Accelerated stability studies : Expose the compound to heat/light and monitor degradation via LC-MS .

- Collaborative testing : Replicate experiments across labs to isolate environmental or procedural variables.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Molecular docking : Screen against target proteins (e.g., kinases) to identify binding affinities .

- QSAR models : Train algorithms on existing bioactivity datasets to prioritize novel analogs for synthesis .

Q. What methodologies are recommended for assessing the ecotoxicological impact of this compound?

- Acute toxicity assays : Use Daphnia magna or Vibrio fischeri to estimate LC₅₀ values.

- Soil mobility studies : Apply column chromatography to simulate leaching behavior .

Q. How can discrepancies in spectroscopic data (e.g., FT-IR peak shifts) between studies be resolved?

Standardize sample preparation (e.g., solvent polarity, concentration) and calibrate instruments using reference compounds. Compare results with computational vibrational spectra (e.g., Gaussian software) .

Q. Methodological Guidance for Data Interpretation

Q. What experimental designs are optimal for studying this compound’s stability under reactive conditions?

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) environments, then analyze degradation products via LC-MS .

- Kinetic studies : Monitor reaction rates under varying temperatures to derive Arrhenius parameters .

Q. How can researchers validate the purity of this compound in multi-step syntheses?

属性

IUPAC Name |

2-methyl-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUZKERNKYNCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344560 | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-89-1 | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3256-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。